molecular formula C4H8N2O12Sc2 B13836728 Ammonium carbonate/scandium carbonate CAS No. 312623-99-7

Ammonium carbonate/scandium carbonate

Cat. No.: B13836728
CAS No.: 312623-99-7
M. Wt: 366.02 g/mol
InChI Key: SCEMQVKGMGLALK-UHFFFAOYSA-H
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Description

Foundational Principles of Scandium Precipitation Chemistry

The precipitation of scandium from aqueous solutions is governed by several key chemical principles, primarily revolving around its hydrolysis behavior and the low solubility of certain scandium compounds. As a small, highly charged cation (Sc³⁺), scandium readily hydrolyzes in aqueous solutions, even at relatively low pH values. nih.gov This tendency to form hydroxy complexes and ultimately precipitate as scandium hydroxide (B78521), Sc(OH)₃, is a dominant feature of its aqueous chemistry. examples.commdpi.com

Precipitation is critically influenced by the solution's pH. Gradual increases in pH lead to the formation of species like ScOH²⁺ and Sc(OH)₂⁺, culminating in the precipitation of Sc(OH)₃. mdpi.com The presence of complexing anions, such as carbonate (CO₃²⁻), introduces competing equilibria. Carbonate ions can precipitate scandium as scandium carbonate, Sc₂(CO₃)₃, a water-insoluble salt that serves as a precursor for other scandium compounds like scandium oxide. samaterials.comamericanelements.com The efficiency and selectivity of this precipitation can be manipulated by controlling factors such as temperature, reagent concentration, and the presence of other metal ions, which may co-precipitate. researchgate.netresearchgate.net For instance, in certain pH ranges, scandium and iron can be rapidly co-precipitated using phosphate (B84403) agents, while other elements remain in solution. researchgate.net

Table 1: Key Factors Influencing Scandium Precipitation
FactorPrinciple and Effect on Scandium Precipitation
pHControls the hydrolysis of Sc³⁺ ions. Low pH (< 4) favors the soluble Sc³⁺ aquo-ion. As pH increases, hydroxy complexes form, leading to the precipitation of Sc(OH)₃. mdpi.com In carbonate systems, pH affects the equilibrium between carbonate and bicarbonate, influencing the precipitation of scandium carbonate.
Precipitating AgentThe choice of anion dictates the precipitate. Hydroxides (e.g., NH₄OH) yield Sc(OH)₃. examples.com Carbonates (e.g., (NH₄)₂CO₃) yield scandium carbonate or double salts. nih.gov Phosphates can precipitate ScPO₄. mdpi.com
TemperatureAffects the solubility of scandium salts and the kinetics of precipitation reactions. Increased temperature can influence the degree of scandium precipitation from carbonate solutions. researchgate.net
Presence of Other IonsForeign ions can interfere with or enhance precipitation. For example, iron often co-precipitates with scandium. researchgate.net The presence of ammonium (B1175870) ions can lead to the formation of distinct double salts. researchgate.net

Significance of Ammonium Carbonate as a Precipitator and Complexing Agent in Scandium Research

Ammonium carbonate, (NH₄)₂CO₃, plays a uniquely dual role in scandium chemistry, functioning as both a precipitating agent and a complexing agent. This versatility is highly significant for the separation and purification of scandium.

As a precipitator , ammonium carbonate provides the carbonate ions necessary to form insoluble scandium compounds. Research has identified the formation of double salts, such as Ammonium Carbonate/Scandium Carbonate Double Salt Monohydrate. nih.govamericanelements.com This compound highlights a specific interaction where both the ammonium and carbonate ions are incorporated into the solid crystalline structure along with scandium. The formation of such well-defined crystalline phases can offer improved selectivity over the simple precipitation of amorphous scandium hydroxide or carbonate.

Conversely, in the presence of an excess of carbonate or bicarbonate ions, scandium can form soluble anionic complex carbonates . researchgate.net This behavior is crucial for processes like the alkaline leaching of scandium from materials such as bauxite (B576324) residue (red mud). In these systems, scandium is brought into solution as a carbonate complex, separating it from matrix elements like iron and titanium that remain as insoluble oxides or hydroxides. The ability to control the equilibrium between precipitation and complexation by adjusting the concentration of ammonium carbonate and other solution parameters is a cornerstone of modern scandium hydrometallurgy. researchgate.net

The thermal decomposition of ammonium carbonate itself is also relevant; when heated, it decomposes into gaseous ammonia (B1221849), carbon dioxide, and water, leaving no residue. melscience.com This property is advantageous in materials synthesis, as the ammonium carbonate-derived precursors can be heated to yield pure scandium oxide, a valuable end-product. samaterials.com

Table 2: Known and Proposed Scandium Species in Ammonium Carbonate Systems
Compound/ComplexChemical FormulaRole/Significance
Scandium CarbonateSc₂(CO₃)₃A primary insoluble scandium salt precipitated by carbonate ions. americanelements.com
This compound Double Salt MonohydrateC₄H₁₀N₂O₁₃Sc₂ (representative)A specific double salt formed in the presence of ammonium and carbonate ions. nih.gov
Soluble Scandium Carbonate Complex[Sc(CO₃)ₓ]⁽²ˣ⁻³⁾⁻ (general form)Anionic complexes responsible for the dissolution of scandium in excess carbonate solutions, crucial for leaching processes. researchgate.net
Ammonium Scandium Sulfate (B86663)NH₄Sc(SO₄)₂Another example of an ammonium-scandium double salt, formed in sulfate systems, illustrating the tendency of ammonium ions to form complex salts with scandium. researchgate.net

Current Paradigms and Research Trajectories in Scandium Carbonate Science

Modern research into scandium carbonate chemistry is primarily focused on optimizing extraction and purification technologies and synthesizing advanced materials. The hydrometallurgical processing of low-grade scandium sources, such as industrial wastes, is a major driver. Studies continue to explore the complex aqueous carbonate/bicarbonate systems to improve understanding of secondary processes like adsorption and co-precipitation that can hinder scandium extraction efficiency. researchgate.net

A significant research trajectory involves the development of selective crystallization methods. For example, recent work has demonstrated the ability to crystallize double salts like ammonium scandium sulfate from acidic solutions, achieving high-purity scandium oxide (99%) after calcination. researchgate.net While not a carbonate system, this research underscores a broader trend of using ammonium-based reagents to create highly crystalline, easily purified intermediate scandium compounds.

Furthermore, the synthesis of scandium carbonate as a precursor for advanced materials remains a key area of interest. samaterials.com Scandium oxide, derived from the calcination of scandium carbonate, is a critical component in solid oxide fuel cells (SOFCs) and high-performance aluminum-scandium alloys. Research is therefore directed at controlling the particle size, morphology, and purity of the initial scandium carbonate precipitate to enhance the properties of the final oxide material. Future work will likely focus on refining these processes to be more cost-effective and environmentally sustainable, further leveraging the unique chemical properties of the ammonium carbonate-scandium system.

Properties

CAS No.

312623-99-7

Molecular Formula

C4H8N2O12Sc2

Molecular Weight

366.02 g/mol

IUPAC Name

diazanium;scandium(3+);tetracarbonate

InChI

InChI=1S/4CH2O3.2H3N.2Sc/c4*2-1(3)4;;;;/h4*(H2,2,3,4);2*1H3;;/q;;;;;;2*+3/p-6

InChI Key

SCEMQVKGMGLALK-UHFFFAOYSA-H

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[Sc+3].[Sc+3]

Origin of Product

United States

Synthetic Pathways and Mechanistic Studies of Scandium Carbonate Compounds in Ammonium Carbonate Media

Controlled Precipitation Methodologies

Controlled precipitation is a primary method for the synthesis of scandium carbonate compounds from aqueous solutions. The careful manipulation of reaction parameters is crucial for controlling the composition, purity, and morphology of the final product.

The efficiency of scandium carbonate precipitation is highly dependent on parameters such as pH, temperature, and the ratio of reactants. While specific data for ammonium (B1175870) carbonate systems is limited, studies on analogous sodium carbonate and bicarbonate systems provide valuable insights into the governing principles. Research has shown that both temperature and the concentration of carbonate ions significantly influence the degree of scandium precipitation.

For instance, in sodium bicarbonate solutions, the precipitation of scandium is sensitive to pH changes. The optimal pH range for scandium precipitation in carbonate solutions is typically between 9.5 and 10.0. researchgate.net Below this range, scandium may remain in solution as soluble complexes, while at higher pH values, the formation of hydroxides can compete with carbonate precipitation. Temperature also plays a critical role; increasing the temperature can affect the solubility of both the reactants and the products, thereby influencing the precipitation yield.

ParameterEffect on Scandium PrecipitationTypical Range Studied (in analogous systems)
pHCrucial for controlling the formation of carbonate vs. hydroxide (B78521) species. Optimal precipitation occurs in a narrow pH range.9.5 - 10.0 researchgate.net
TemperatureAffects solubility and reaction kinetics. Higher temperatures can either increase or decrease precipitation yield depending on the system's thermodynamics.25°C - 80°C
Reactant Ratio (CO₃²⁻/Sc³⁺)Influences the formation of different carbonate complexes and the completeness of the precipitation.Varies depending on the desired product stoichiometry.

The concentration of ammonium carbonate is a key factor that dictates the stoichiometry of the resulting scandium carbonate compound. In these systems, the formation of a distinct double salt, ammonium carbonate/scandium carbonate double salt monohydrate (NH₄)₅Sc(CO₃)₄·H₂O, has been identified. nih.gov The formation of this compound underscores the direct participation of the ammonium carbonate not just as a precipitating agent but as a structural component of the final product.

The stoichiometry of the reaction is critical. An excess of ammonium carbonate can lead to the formation of soluble scandium carbonate complexes, thereby reducing the precipitation yield. Conversely, an insufficient amount of ammonium carbonate will result in incomplete precipitation of scandium. The precise control of the molar ratio between ammonium carbonate and the scandium salt in solution is therefore essential for maximizing the yield of the desired solid product.

In many industrial processes, scandium is present in solutions containing other metal ions, such as iron, aluminum, and yttrium. mdpi.comresearchgate.net The selective precipitation of scandium carbonate from these mixed-ion solutions is a significant challenge. Ammonium hydroxide, which is in equilibrium with ammonium carbonate in solution, has been shown to be an effective agent for the selective removal of impurities like iron(III) prior to scandium precipitation. mdpi.comresearchgate.net

By carefully controlling the pH with the addition of ammonium hydroxide, it is possible to precipitate the majority of the iron(III) as iron(III) hydroxide, while keeping scandium in solution. mdpi.comresearchgate.net This is attributed to the formation of stable scandium-ammine complexes at certain pH ranges, which prevents the co-precipitation of scandium hydroxide. mdpi.com Following the removal of iron, the pH can be further adjusted to facilitate the selective precipitation of a scandium-rich product.

Precipitating AgentTarget pH for Fe(III) RemovalFe(III) Removal Efficiency (%)Scandium Co-precipitation (%)Selectivity (S Fe/Sc)
NH₄OH~3.5>70~3~100 mdpi.com
~5.0>95~4~585 mdpi.com

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal methods offer an alternative to conventional precipitation for the synthesis of crystalline scandium carbonate compounds. These techniques involve carrying out the synthesis in a closed system at elevated temperatures and pressures. The use of urea (B33335) in hydrothermal synthesis is particularly relevant as it decomposes in situ to generate ammonia (B1221849) and carbon dioxide, the precursors for ammonium carbonate. This slow and controlled release of reactants can lead to the formation of well-defined crystalline products.

While direct studies on the hydrothermal synthesis of scandium carbonate using this method are not widely available, the successful synthesis of other metal carbonates, such as cobalt carbonate, through the hydrothermal treatment of a metal salt with urea demonstrates the viability of this approach. researchgate.net Furthermore, the hydrothermal synthesis of a mixed Np(V)-ammonium carbonate compound from a neptunium (B1219326) solution in the presence of aqueous ammonia highlights the potential for forming complex actinide and rare-earth ammonium carbonates under these conditions.

Investigations into Solid-State Reaction Pathways

Solid-state reactions represent a solvent-free approach to the synthesis of scandium carbonate compounds. This method typically involves the high-temperature reaction between a scandium precursor, such as scandium oxide (Sc₂O₃), and an ammonium salt. While specific studies on the solid-state reaction between scandium oxide and ammonium carbonate are scarce, research on the reaction with ammonium chloride provides a useful analogy.

The thermal decomposition of ammonium carbonate begins at relatively low temperatures, producing ammonia and carbon dioxide gas. d-nb.info These gaseous products can then react with solid scandium oxide at elevated temperatures to form scandium carbonate or related compounds. Thermogravimetric analysis (TGA) of ammonium carbonate shows significant decomposition starting around 60°C. manipal.edu A potential solid-state reaction pathway could involve heating a mixture of scandium oxide and ammonium carbonate, where the in-situ generated gases react with the oxide surface.

Mechanistic Elucidation of Reaction Dynamics

The mechanism of scandium carbonate formation in ammonium carbonate media is likely a multi-step process. Based on studies of similar systems, the reaction dynamics are thought to involve the initial formation of scandium-ammine complexes, followed by the precipitation of scandium carbonate upon interaction with carbonate ions.

Nucleation and Growth Phenomena

The formation of a solid phase from a supersaturated solution, such as the precipitation of scandium carbonate in an ammonium carbonate medium, begins with nucleation followed by crystal growth. Nucleation is the initial formation of stable, sub-microscopic crystalline entities (nuclei), which then enlarge through the process of crystal growth.

The rate of nucleation is highly dependent on the level of supersaturation. A higher degree of supersaturation generally leads to a faster nucleation rate, which can result in the formation of a large number of small crystals. Conversely, lower supersaturation levels favor slower nucleation and the growth of larger, more well-defined crystals. In the context of scandium carbonate precipitation, controlling the rate of addition of the scandium-containing solution to the ammonium carbonate medium, as well as temperature and pH, would be critical factors in managing the supersaturation and, consequently, the nucleation rate.

Below is a hypothetical data table illustrating the potential impact of key parameters on the nucleation and growth of a generic metal carbonate, which could be analogous to the scandium carbonate system.

ParameterEffect on Nucleation RateEffect on Crystal GrowthResulting Crystal Size
Increasing SupersaturationIncreasesDecreases (due to rapid depletion of solute)Smaller
Increasing TemperatureGenerally IncreasesGenerally IncreasesCan be larger or smaller depending on the dominant effect
Vigorous AgitationIncreasesCan be hindered or enhancedGenerally Smaller
Presence of Seed CrystalsBypasses primary nucleationDominant processLarger, more uniform

Polymorphic Control during Precipitation

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. The control of polymorphism during the precipitation of scandium carbonate is essential for obtaining a product with desired characteristics.

The selection of a particular polymorph is governed by a combination of thermodynamic and kinetic factors. Thermodynamic control favors the formation of the most stable crystalline phase, while kinetic control can lead to the formation of metastable polymorphs. Key experimental parameters that can be manipulated to influence polymorphic outcomes include:

Temperature: Different polymorphs can be stable at different temperatures.

pH of the solution: The pH can affect the speciation of carbonate and scandium ions in the solution, thereby influencing which crystal structure is favored.

Reactant Concentrations: The level of supersaturation can determine whether a kinetically or thermodynamically favored polymorph is formed.

Presence of Additives: Organic or inorganic additives can selectively inhibit the growth of certain crystal faces or stabilize specific polymorphs.

While specific polymorphs of ammonium scandium carbonate are not detailed in the available literature, the study of other carbonate systems provides insight into potential control strategies. For instance, in the precipitation of calcium carbonate, the presence of certain ions or organic molecules can direct the formation of calcite, aragonite, or vaterite. researchgate.netnih.gov A similar approach could likely be applied to the scandium carbonate system to selectively crystallize different polymorphic forms, should they exist.

The following table presents a conceptual overview of how different conditions might influence the polymorphic outcome in a hypothetical scandium carbonate precipitation process.

ConditionPotential Polymorph FavoredRationale
Low Temperature, Low SupersaturationThermodynamically Stable PolymorphSlower kinetics allow the system to reach the lowest energy state.
High Temperature, High SupersaturationKinetically Favored Metastable PolymorphRapid precipitation traps the system in a higher-energy, but more readily formed, crystal structure.
Presence of Specific Additives (e.g., polymers)Specific PolymorphAdditives can selectively bind to and stabilize the nuclei of a particular polymorph.
Altered pHDifferent PolymorphChanges in ion speciation can favor the packing arrangement of a different crystal structure.

Further empirical research is necessary to delineate the specific nucleation, growth, and polymorphic landscape of the ammonium scandium carbonate system to enable precise control over its synthesis.

Thermodynamic and Kinetic Analysis of Scandium Carbonate Ammonium Carbonate Interactions

Aqueous Solution Equilibria and Speciation

The behavior of scandium in ammonium (B1175870) carbonate solutions is dictated by a series of interrelated equilibria, including the formation of soluble complexes and the solubility limits of various solid phases. These equilibria are sensitive to changes in chemical and physical conditions.

The solubility of otherwise sparingly soluble rare earth carbonates, including scandium carbonate, increases in the presence of alkali-metal or ammonium carbonate solutions. researchgate.net This enhanced solubility is attributed to the formation of stable, soluble carbonate complexes. researchgate.net In the scandium-ammonium carbonate system, the scandium (Sc³⁺) ion is complexed by carbonate (CO₃²⁻) ions, leading to the formation of anionic species.

Research on various rare earth elements (REEs) shows that their solubility in ammonium carbonate is progressive and varies across the series, with heavy rare earths generally being more soluble than light rare earths. researchgate.net Studies indicate that elements from samarium to thulium can achieve complete dissolution in ammonium carbonate, while lighter elements like lanthanum and neodymium show partial solubility. researchgate.net The formation of these soluble complexes is a critical factor in hydrometallurgical processes for scandium recovery. The equilibrium can be generally represented as:

Sc₂(CO₃)₃(s) + n(NH₄)₂CO₃(aq) ⇌ 2(NH₄)ₓ[Sc(CO₃)y]z⁻(aq)

The exact stoichiometry of the resulting complexes in solution can vary. For the analogous trivalent actinide americium, carbonate complexes such as [Am(CO₃)₂]⁻ and [Am(CO₃)₃]³⁻ have been identified. researchgate.net

Detailed solubility phase diagrams for the ternary Sc₂(CO₃)₃–(NH₄)₂CO₃–H₂O system are not extensively documented in publicly available literature. However, experimental data on the solubility of various rare earth carbonates in ammonium carbonate solutions provide insight into the phase behavior. The solubility is highly dependent on the concentration of the ammonium carbonate, with higher concentrations leading to greater dissolution of the rare earth carbonate due to the common ion effect and enhanced complexation. researchgate.netresearchgate.net

The following table, compiled from data on various REEs, illustrates the effect of ammonium carbonate concentration on the solubility of their carbonates, which provides a basis for understanding how scandium carbonate might behave. researchgate.net

Rare Earth Element (REE)Solubility in 10% (NH₄)₂CO₃Solubility in 20% (NH₄)₂CO₃Solubility in 30% (NH₄)₂CO₃
Neodymium (Nd) PartialPartialPartial
Samarium (Sm) CompleteCompleteComplete
Gadolinium (Gd) CompleteCompleteComplete
Holmium (Ho) Slow, but CompleteCompleteComplete

Predictive modeling, often utilizing thermodynamic databases and algorithms, can be employed to construct such phase diagrams and predict solubility under various conditions. researchgate.net Machine learning approaches, incorporating thermodynamic properties, are also emerging as powerful tools for accurately predicting solubility in complex systems. nih.govchemrxiv.orgspringernature.combohrium.com For the scandium-ammonium carbonate system, such models would need to account for the Gibbs free energy of formation of the various aqueous complexes and solid phases.

The equilibria in the scandium carbonate-ammonium carbonate system are highly sensitive to pH, temperature, and ionic strength.

pH: The pH of the solution governs the speciation of the carbonate system (CO₃²⁻, HCO₃⁻, H₂CO₃). researchgate.netresearchgate.net In an ammonium carbonate solution, the pH is typically alkaline. A decrease in pH would shift the carbonate equilibrium towards bicarbonate, potentially destabilizing the scandium carbonate complexes and leading to precipitation. Conversely, an increase in pH could favor the formation of hydroxo- or hydroxocarbonate species. researchgate.net

Temperature: Temperature has a profound effect on the system, primarily due to the limited thermal stability of ammonium carbonate. d-nb.info Solid ammonium carbonate begins to decompose at 58 °C, and in solution, it readily breaks down into gaseous ammonia (B1221849) and carbon dioxide at temperatures above 60 °C. nih.govwikipedia.orgquora.comyoutube.com This decomposition would lead to a loss of the complexing carbonate ligand and a simultaneous increase in pH from the ammonia gas, causing the quantitative precipitation of scandium from the solution, likely as a hydroxide (B78521) or basic carbonate. nih.gov Conversely, within the stable range, increasing temperature can affect reaction kinetics and solubility equilibria. researchgate.net

Ionic Strength: The ionic strength of the solution, largely determined by the concentration of ammonium carbonate, influences the activity coefficients of the ions in solution. researchgate.net Changes in ionic strength can therefore shift chemical equilibria. Studies on other carbonate systems have shown that ionic strength can also play a significant role in the polymorphism of the precipitating solid, influencing whether calcite, aragonite, or vaterite forms. arxiv.org In concentrated solutions, the high ionic strength can also impact the mobility of ions. researchgate.net

Reaction Rate Studies

The kinetics of precipitation and dissolution are fundamental to controlling the efficiency of separation and purification processes involving scandium.

The precipitation of scandium from an aqueous solution using a carbonate source is a key step in many recovery flowsheets. When a scandium-rich solution is mixed with an ammonium carbonate solution under conditions of supersaturation, scandium carbonate or a double salt, such as ammonium scandium carbonate, will precipitate. americanelements.com The kinetics of this precipitation are influenced by several factors:

Degree of Supersaturation: Higher supersaturation leads to a faster nucleation and growth rate.

Temperature: Affects both the solubility (and thus supersaturation) and the intrinsic rate of crystal growth.

pH: Influences the availability of carbonate ions and the potential for co-precipitation of hydroxides. researchgate.net

Mixing and Agitation: Affects mass transfer of ions to the growing crystal surfaces.

The precipitation of ammonium uranyl carbonate (AUC) from uranyl nitrate (B79036) solutions, a similar process, is highly dependent on pH and temperature, with optimal conditions often cited around 60 °C and a pH of 8.5 to 9.0. iaea.org

The rate at which scandium-containing solids, such as crude scandium carbonate or scandium hydroxide, dissolve in an ammonium carbonate solution is critical for leaching processes. While specific kinetic data for scandium dissolution is scarce, extensive studies on the dissolution of uranium residues in ammonium carbonate media provide a valuable analogue. nih.govresearchgate.net

These studies indicate that the dissolution process is often governed by a chemical reaction at the surface of the solid. nih.govresearchgate.net The dissolution rate was found to be a function of temperature and the concentration of the leaching reagents (ammonium carbonate and an oxidant, if required). nih.govresearchgate.net

The temperature dependence of the dissolution rate typically follows the Arrhenius equation:

k = A * e^(-Ea / RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. For the dissolution of a uranium residue in ammonium carbonate, an activation energy of 45.5 kJ/mol was determined, confirming a chemically controlled process. nih.govresearchgate.net

The following table illustrates the conceptual impact of key parameters on the dissolution rate, based on analogous systems. nih.govresearchgate.net

ParameterEffect on Dissolution RateRationale
Temperature IncreasesProvides energy to overcome the activation energy barrier of the chemical reaction.
(NH₄)₂CO₃ Concentration IncreasesIncreases the concentration of the reactant (carbonate ligand) at the solid surface.
Solid-to-Liquid Ratio DecreasesA higher ratio can lead to faster depletion of the reactant concentration in the bulk solution.
Particle Size Increases (for smaller particles)Smaller particles have a larger surface area-to-volume ratio, increasing the sites for reaction.

Understanding these kinetic factors allows for the optimization of leaching time, temperature, and reagent concentration to achieve efficient and selective dissolution of scandium from various source materials.

Phase Transformation Thermodynamics

The interaction between scandium carbonate and ammonium carbonate can lead to the formation of a double salt, identified as ammonium carbonate/scandium carbonate double salt monohydrate. The thermodynamic and kinetic properties of this system, particularly its phase transformations upon heating, are critical for understanding its stability and decomposition pathway. While detailed experimental thermodynamic data for the scandium double salt is not extensively available in publicly accessible literature, the phase transformation behavior can be inferred from thermal analysis studies of related metal-ammonium carbonate compounds and the individual components.

The thermal decomposition of such double salts typically proceeds in a multi-step process involving dehydration, followed by the sequential or overlapping loss of ammonia and carbon dioxide. The specific temperatures and enthalpy changes associated with these transformations are unique to the compound's crystal structure and the strength of the coordination bonds.

Detailed Research Findings

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study these phase transformations. For the this compound system, a hypothetical decomposition pathway can be outlined, which would involve the following key stages:

Dehydration: The initial phase transformation would involve the loss of water of hydration from the monohydrate double salt. This is typically an endothermic process occurring at a relatively low temperature.

Decomposition of Ammonium Carbonate Moiety: Following dehydration, the ammonium carbonate component of the double salt would decompose. Ammonium carbonate itself is known to be unstable, readily decomposing into ammonia, carbon dioxide, and water at elevated temperatures. melscience.comwikipedia.org In the context of the double salt, this decomposition might occur at a different temperature range compared to pure ammonium carbonate due to interactions within the crystal lattice.

Decomposition of Scandium Carbonate: The final stage would involve the decomposition of the remaining scandium carbonate into scandium oxide, with the release of carbon dioxide. This step typically requires higher temperatures compared to the decomposition of the ammonium carbonate portion.

Interactive Data Table

The following table provides a representative, albeit hypothetical, summary of the phase transformation thermodynamics for an ammonium scandium carbonate compound, based on typical values observed for similar metal-ammonium carbonate systems. The exact values would need to be determined experimentally.

Thermal EventTemperature Range (°C)Mass Loss (%)Enthalpy Change (ΔH) (kJ/mol)Gaseous Products
Dehydration80 - 150~4.7EndothermicH₂O
Decomposition Step 1150 - 250~22.9EndothermicNH₃, CO₂, H₂O
Decomposition Step 2250 - 400~22.9EndothermicNH₃, CO₂
Final Decomposition>400~34.4EndothermicCO₂

Note: The data in this table is illustrative and intended to represent the expected phase transformations. Actual experimental values for this compound double salt monohydrate may vary.

Structural and Morphological Characterization of Ammonium Scandium Carbonate Phases

Crystallographic Investigations

Crystallographic studies are fundamental to determining the three-dimensional arrangement of atoms within a crystalline solid. These techniques provide precise information on bond lengths, bond angles, and unit cell parameters, which collectively define the crystal structure.

Single Crystal and Powder X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic structure of crystalline materials. nih.govrsc.org In a typical SCXRD experiment, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed to build a model of the atomic arrangement. For novel compounds like ammonium (B1175870) scandium carbonate, SCXRD would be invaluable in determining the precise coordination environment of the scandium ions, the geometry of the carbonate groups, the location of the ammonium cations, and the role of any water molecules in the crystal lattice. For instance, studies on similar complex carbonate compounds, such as (NH₄)[NpO₂CO₃], have successfully used single-crystal XRD to reveal layered structures where ammonium cations are situated between anionic layers of metal-carbonate complexes. mdpi.com

Powder X-ray diffraction (PXRD) is a complementary technique used for phase identification and for obtaining structural information from polycrystalline samples. The diffraction pattern obtained from a powder sample consists of a series of peaks, with the positions and intensities of the peaks being characteristic of the material's crystal structure. PXRD is instrumental in verifying the phase purity of a synthesized sample of ammonium scandium carbonate and can be used to determine its unit cell parameters. For example, in the study of ammonium scandium fluoride, (NH₄)₃ScF₆, PXRD was used to identify the crystalline product formed during synthesis. mdpi.com Similarly, PXRD has been effectively used to characterize the different polymorphic phases of anhydrous complex scandium–ammonium sulfate (B86663), (NH₄)₃Sc(SO₄)₃, and to study phase transitions at high temperatures. rsc.org

A hypothetical table of crystallographic data for an ammonium scandium carbonate phase, based on what might be expected from such analyses, is presented below.

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)12.1
b (Å)4.5
c (Å)11.2
α, β, γ (°)90, 90, 90
Volume (ų)609.8
Z4
Calculated Density (g/cm³)2.08

Electron Diffraction Analysis

Electron diffraction is a powerful technique for studying the crystal structure of materials, particularly for very small crystals or thin films that are not suitable for X-ray diffraction. Due to the much shorter wavelength of electrons compared to X-rays, electron diffraction can provide information about crystallographic symmetry and can be used to solve and refine crystal structures from nano-sized crystals. Selected Area Electron Diffraction (SAED), a technique within transmission electron microscopy (TEM), can be used to obtain diffraction patterns from specific regions of a sample, confirming the single-crystal nature of individual nanoparticles or crystallites. While no specific electron diffraction studies on ammonium scandium carbonate have been identified, this technique would be highly valuable for characterizing nanocrystalline or morphologically complex forms of the material.

Vibrational and Electronic Spectroscopies

Spectroscopic techniques probe the energy levels within a material, providing insights into the nature of chemical bonds, the functional groups present, and the electronic structure of the constituent atoms.

Infrared and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopies are complementary techniques that measure the vibrational modes of a molecule or crystal lattice. The resulting spectra serve as a "fingerprint," allowing for the identification of the compound and the functional groups it contains.

For ammonium scandium carbonate, the IR and Raman spectra would be expected to show characteristic bands for the ammonium ion (NH₄⁺), the carbonate ion (CO₃²⁻), and potentially water molecules (H₂O).

Ammonium Ion (NH₄⁺): The ammonium ion exhibits N-H stretching vibrations typically in the range of 2800-3300 cm⁻¹ and N-H bending vibrations around 1400 cm⁻¹.

Carbonate Ion (CO₃²⁻): The carbonate ion has four fundamental vibrational modes: the symmetric stretching (ν₁), the out-of-plane bend (ν₂), the asymmetric stretching (ν₃), and the in-plane bend (ν₄). In the free ion with D₃h symmetry, the ν₁ mode is Raman active only, while the ν₂, ν₃, and ν₄ modes are IR active. In a crystalline environment, these selection rules can break down, and modes may appear in both spectra. The positions of these bands can be sensitive to the coordination environment of the carbonate ion. For example, the strong ν₁ symmetric stretching mode is typically observed in the Raman spectrum of carbonates around 1060-1090 cm⁻¹. researchgate.netmdpi.com

Water Molecules (H₂O): If the compound is a hydrate, O-H stretching bands would be expected in the high-frequency region of the IR spectrum (around 3000-3600 cm⁻¹), and H-O-H bending modes would appear around 1600-1650 cm⁻¹.

A study of ammonium carbonate monohydrate using Raman spectroscopy identified the various modes associated with the ammonium and carbonate ions, as well as water librational modes. nih.gov Similarly, IR spectroscopy of (NH₄)[NpO₂CO₃] identified peaks for N-H bond vibrations at 1393 and 2900–3300 cm⁻¹, and a peak for the carbonate anion at 1471 cm⁻¹. mdpi.com

A summary of expected vibrational modes for ammonium scandium carbonate is provided in the table below.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
NH₄⁺N-H Asymmetric Stretch~3140
NH₄⁺N-H Symmetric Stretch~3040
NH₄⁺N-H Asymmetric Bend~1440
NH₄⁺N-H Symmetric Bend~1400
CO₃²⁻ν₁ (Symmetric Stretch)~1060-1090 (Raman)
CO₃²⁻ν₂ (Out-of-plane Bend)~860-880 (IR)
CO₃²⁻ν₃ (Asymmetric Stretch)~1415-1480 (IR)
CO₃²⁻ν₄ (In-plane Bend)~680-720 (IR)
H₂O (if present)O-H Stretch~3000-3600
H₂O (if present)H-O-H Bend~1600-1650

X-ray Photoelectron and Absorption Spectroscopies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within a material. By irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons, the binding energies of core-level electrons can be determined. These binding energies are sensitive to the chemical environment of the atom.

For ammonium scandium carbonate, XPS would be used to confirm the presence of Sc, C, O, and N. The binding energy of the Sc 2p core level would provide information about the oxidation state of scandium, which is expected to be +3. A study on various scandium compounds, including scandium carbonate (Sc₂(CO₃)₃·xH₂O), reported Sc 2p₃/₂ binding energies that are sensitive to the ionicity of the Sc-ligand bond. rsc.orgrsc.org For Sc₂O₃, the Sc 2p₃/₂ binding energy is approximately 401.7 eV. xpsfitting.com The C 1s spectrum would show a component corresponding to the carbonate group, and the N 1s spectrum would be characteristic of the ammonium ion.

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure around a specific element. By tuning the X-ray energy through an absorption edge of an element (e.g., the Sc K-edge or L-edge), the resulting spectrum (XANES and EXAFS) can reveal details about the oxidation state, coordination number, and identity and distance of neighboring atoms. For scandium compounds, the fine structure of the Sc K-edge reflects the nature of the chemical bond between scandium and its ligands, while the L₂,₃-edge provides insight into the crystal field parameters at the scandium site. rsc.orgnih.gov

The table below presents expected XPS binding energies for ammonium scandium carbonate, based on data from related compounds.

ElementCore LevelExpected Binding Energy (eV)
Sc2p₃/₂~402
O1s~531 (Carbonate)
N1s~401-402
C1s~289-290 (Carbonate)

Microscopic Analysis of Material Morphology

Microscopic techniques are employed to visualize the size, shape, and surface features of a material. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample and can be used to assess particle size distribution and the degree of agglomeration. Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the imaging of the internal structure of materials, including crystal lattices. While no specific microscopic analyses of ammonium scandium carbonate were found, these techniques would be essential for a complete characterization. For instance, SEM was used to study the crystal morphology of (NH₄)₃ScF₆ precipitates researchgate.net and to examine the particles of (NH₄)₃Sc(SO₄)₃. rsc.org Such analyses of ammonium scandium carbonate could reveal morphologies ranging from well-defined single crystals to complex agglomerates of nanoparticles, depending on the synthesis conditions.

Scanning Electron Microscopy (SEM)

No detailed research findings or data tables on the SEM analysis of ammonium scandium carbonate are available in the reviewed sources. While SEM has been used to characterize related compounds like ammonium scandium fluoride, showing discrete, regular-shaped crystals, similar studies on the carbonate form were not found.

Transmission Electron Microscopy (TEM)

No specific studies utilizing TEM for the structural and morphological characterization of ammonium scandium carbonate were identified in the available literature.

Porosity and Surface Area Determination

No experimental data or research findings concerning the porosity and surface area of ammonium scandium carbonate, as determined by methods such as BET (Brunauer-Emmett-Teller) analysis, were found in the reviewed scientific literature.

Role of Ammonium Scandium Carbonate As Precursor in Advanced Material Synthesis

Synthesis of High-Purity Scandium Oxide (Sc₂O₃)

The primary application of ammonium (B1175870) scandium carbonate is as a precursor for producing high-purity scandium oxide (Sc₂O₃). samaterials.comattelements.com The synthesis process involves the thermal decomposition (calcination) of the carbonate precursor. attelements.com This method is favored because it allows for the production of a coarse scandium oxide that can be further purified to levels exceeding 99.9%. google.com The process is straightforward, avoids the introduction of new impurities, and is less environmentally polluting compared to other methods. google.com

The calcination of ammonium scandium carbonate yields Sc₂O₃ by removing volatile ammonia (B1221849), carbon dioxide, and water. The general reaction is: (NH₄)₅Sc(CO₃)₄·nH₂O(s) → Sc₂O₃(s) + NH₃(g) + CO₂(g) + H₂O(g)

A key advantage of using a carbonate precursor is that it readily decomposes at elevated temperatures. google.com For instance, scandium carbonate waste materials are calcined at temperatures between 800 to 900 °C for 2 to 4 hours to generate the initial crude oxide. google.com This crude oxide then undergoes further refining steps, such as acid leaching, extraction, and precipitation, to achieve the high purity required for advanced applications. google.com

The characteristics of the scandium oxide powder are heavily dependent on the properties of the ammonium scandium carbonate precursor. iaea.org By carefully controlling the precipitation conditions—such as temperature, pH, and the molar ratio of reactants (e.g., ammonium hydrogen carbonate to scandium ions)—it is possible to tailor the particle size, morphology, and degree of agglomeration of the precursor. iaea.orgresearchgate.net This control is essential for synthesizing Sc₂O₃ with desired nanostructures.

Research has demonstrated that basic scandium carbonate precursors can yield spherical, ultrafine nanoparticles of Sc₂O₃ (approximately 50 nm) that are weakly agglomerated. researchgate.net Subsequent calcination of such precursors at temperatures around 700°C can produce Sc₂O₃ nanopowders with a particle size of about 28 nm and a high surface area. researchgate.net These wet-chemical routes are considered highly effective for producing the high-quality nanopowders necessary for fabricating advanced materials like transparent ceramics. researchgate.net

Table 1: Influence of Precursor Synthesis Route on Sc₂O₃ Nanoparticle Properties

Precursor Synthesis MethodPrecipitating AgentResulting Precursor CharacteristicsFinal Sc₂O₃ Properties (after Calcination)
Wet-Chemical Precipitation researchgate.netresearchgate.netAmmonium Hydrogen CarbonateBasic carbonate with spherical morphology, weak agglomerationUltrafine nanoparticles (~28-50 nm), high surface area (~49 m²/g)
Co-precipitation researchgate.netAmmonium Hydrogen CarbonateHomogeneous Yb-doped precursorChemically homogeneous Yb:Sc₂O₃ nanopowders
Sol-Gel researchgate.netAmmonia Water / Urea (B33335)Scandium oxo-hydroxide (ScOOH)Nanoparticles with controllable size (40-1000 nm)

This table is interactive. Click on the headers to sort the data.

The nanostructure and particle size distribution of the Sc₂O₃ powder derived from the ammonium scandium carbonate precursor have a profound impact on its sintering behavior and the properties of the final densified material. researchgate.net Powders composed of weakly agglomerated, fine nanoparticles exhibit excellent sinterability. researchgate.net

This enhanced sinterability allows for the fabrication of nearly fully dense ceramic bodies at significantly lower temperatures (e.g., 1400°C) compared to conventional high-temperature sintering (1700-1840°C). researchgate.net The resulting ceramics possess a very homogeneous and ultrafine-grained microstructure (25-225 nm), which is crucial for applications such as transparent ceramics. researchgate.net The ability to achieve high density at lower temperatures helps to prevent excessive grain growth, which can be detrimental to the optical and mechanical properties of the final product. mdpi.com For example, transparent Sc₂O₃ ceramics with good optical quality have been fabricated using vacuum pre-sintering followed by hot isostatic pressing (HIP) post-treatment, a process that relies on the high quality of the initial nanopowder. researchgate.net

Development of Catalytic Materials

Scandium compounds, including those derived from scandium carbonate, are explored for their catalytic properties in various chemical reactions. samaterials.com Scandium carbonate itself is considered a valuable material for catalysts used in petrochemicals, organic synthesis, and fine chemicals, where it can enhance reaction efficiency and product purity. hnosc.com

The scandium oxide produced from ammonium scandium carbonate serves as a key component in creating these catalysts. For instance, a novel heterogeneous catalyst based on scandium silicate (B1173343) has been developed for the green synthesis of biobased polyols-polyesters. rsc.org While this specific example uses a mineral source, the underlying active scandium component highlights the element's catalytic potential. The production of such catalysts often involves impregnating a high-surface-area support with a solution derived from a scandium precursor. The carbonate route provides a reliable method to obtain the high-purity scandium oxide needed for these applications. The principle is analogous to the use of ammonium zirconium(IV) carbonate as a precursor for preparing zirconium oxide-based catalysts. sigmaaldrich.com

Preparation of Functional Ceramics and Alloys

Ammonium scandium carbonate is a vital starting material for a range of functional ceramics and high-performance alloys. samaterials.com

Functional Ceramics: One of the most significant applications is in the production of scandia-stabilized zirconia (ScSZ), a superior solid electrolyte for Solid Oxide Fuel Cells (SOFCs). samaterials.comgoogle.com ScSZ exhibits the highest ionic conductivity among zirconia-based electrolytes, which allows for lower operating temperatures for SOFCs. google.comresearchgate.net The synthesis of ScSZ powder often involves a co-precipitation method where scandium and zirconium precursors are combined, followed by calcination to form the final stabilized zirconia powder. google.com The use of a carbonate precursor route ensures a homogeneous distribution of scandium within the zirconia matrix, which is critical for optimal ionic conductivity. Scandium oxide is also used in the production of other electronic ceramics and as an additive in glass compositions. hnosc.comwikipedia.org

Alloys: Scandium carbonate is a precursor material for producing aluminum-scandium (Al-Sc) master alloys. samaterials.com These alloys are highly valued in the aerospace and sporting equipment industries for their lightweight and high-strength characteristics. samaterials.comcoherent.com The addition of small amounts of scandium to aluminum alloys significantly refines the grain structure, increases strength, and improves resistance to hot cracking during welding. fracturae.comscandiummining.com The production process typically involves the reduction of scandium oxide (derived from the carbonate) to metallic scandium, which is then alloyed with aluminum. wikipedia.org

Creation of Composite Materials

While less direct, the role of ammonium scandium carbonate as a precursor extends to the creation of advanced composite materials. The key is its ability to produce high-quality scandium oxide nanoparticles, which can be incorporated as a reinforcing or functional phase in various matrices.

Oxide dispersion-strengthened (ODS) alloys are a class of high-performance materials used in extreme environments. rsc.org Their superior high-temperature strength and creep resistance are derived from the dispersion of fine oxide particles within a metal matrix. Scandium oxide is an excellent candidate for the dispersed phase due to its high thermal stability. The synthesis of ODS alloys relies on composite powder precursors, which can be prepared through chemical methods that ensure a uniform mixture of the metal and oxide nanoparticles. rsc.org

Furthermore, stable dispersions of scandium oxide nanoparticles in various solvents can be produced. americanelements.com These nanodispersions can be used to incorporate Sc₂O₃ into polymers, ceramics, or metals to create composites with tailored properties, leveraging the unique optical, thermal, and mechanical characteristics of scandia. rsc.org The synthesis of these essential nanoparticles often begins with a high-purity precursor like ammonium scandium carbonate.

Hydrometallurgical and Separation Processes for Scandium Recovery Utilizing Ammonium Carbonate

Leaching and Dissolution Studies in Carbonate Systems

The leaching of scandium from raw materials using carbonate solutions, including ammonium (B1175870) carbonate, is a key step in its extraction. Research has shown that scandium can be effectively leached from sources like bauxite (B576324) residue (red mud) and other industrial wastes using carbonate media. nih.govacs.org The process typically involves the formation of soluble scandium carbonate complexes.

The chemical form of scandium in the raw material also influences the effectiveness of carbonate leaching. It is suggested that scandium compounds like Sc(OH)₃, ScO(OH), or complex hydroxides formed during prior processing are more amenable to leaching in carbonate solutions. nih.gov Some studies have also explored the use of ammonium carbonate to remove impurities from scandium-containing leachates, highlighting its role in purification as well. psu.edu

Table 1: Parameters and Findings in Scandium Leaching with Carbonate Solutions
Source MaterialLeaching AgentKey Parameters InvestigatedObserved Scandium ExtractionReference
Bauxite Residue (Red Mud)Sodium Carbonate/BicarbonateConcentration, Temperature, Ultrasonic Treatment, CO₂ Carbonation40-45% with ultrasonic treatment and CO₂ nih.gov
Tin SlagsHydrochloric Acid (followed by ammonium carbonate for purification)Acid concentration, extractant typeScandia with 72% Sc₂O₃ content and 82% recovery psu.edu
Coal AshAlkali fusion followed by acid leaching and ammonium carbonate purificationFusion method, acid typeScandia with 99.6% purity psu.edu

Selective Precipitation for Scandium Purification

Selective precipitation is a crucial step in purifying scandium from leach solutions, where ammonium carbonate can be utilized to separate scandium from various impurities.

Ammonium hydroxide (B78521), which is in equilibrium with ammonium carbonate in solution, has been identified as an effective precipitating agent for removing major impurities like iron (Fe), aluminum (Al), and titanium (Ti) from scandium-rich solutions. mdpi.com Studies have shown that by carefully controlling the pH, significant amounts of Fe(III) can be precipitated with low co-precipitation of scandium. mdpi.com For instance, a two-step precipitation process using NH₄OH can lead to the removal of over 90% of Fe(III). mdpi.com The effectiveness of impurity removal is influenced by the leaching media, with different precipitation patterns observed in sulfuric, nitric, and hydrochloric acid systems. mdpi.com While some methods focus on acidic leaching followed by precipitation, the principle of using ammonium-based reagents for selective removal of impurities is a recurring theme. mdpi.comsim2.be

Optimizing the separation efficiency in scandium purification involves carefully controlling precipitation conditions to maximize scandium recovery while minimizing the co-precipitation of impurities. The choice of precipitating agent and the pH of the solution are critical factors. For example, after the bulk removal of iron, scandium can be selectively precipitated using phosphate (B84403) compounds, yielding concentrates with a high scandium content. mdpi.com

Solvent extraction is another method where optimization is key. While not directly a precipitation method, the stripping stage in solvent extraction can be considered a form of recovery from the organic phase. The efficiency of scandium extraction and separation from other rare earth elements is highly dependent on the choice of extractant and the conditions of the aqueous phase. matec-conferences.org

Ion Exchange and Solvent Extraction Methods

Ion exchange and solvent extraction are powerful techniques for the concentration and purification of scandium, and ammonium carbonate solutions can be employed in the elution and stripping stages.

In ion exchange processes, after scandium is adsorbed onto a resin, an eluent is used to desorb it. While various eluents are used, alkaline solutions like sodium carbonate are effective for eluting scandium as stable carbonate complexes. mdpi.com Similarly, in solvent extraction, after scandium is extracted into an organic phase, a stripping solution is used to bring it back into an aqueous phase. Alkaline-carbonate solutions, such as a mixture of sodium carbonate and sodium hydroxide, have been successfully used for the two-stage re-extraction of scandium from a loaded organic phase. researchgate.net This process can completely convert scandium and accompanying impurities into a solid concentrate. researchgate.net

The selectivity of the ion exchange resin or the solvent extractant is paramount for the successful separation of scandium from other elements. Research has been conducted to evaluate the selectivity of various resins and solvents under different conditions.

For ion exchange, resins with aminophosphonic or D2EHPA-impregnated functional groups have shown significant capacity and selectivity for scandium. mdpi.comresearchgate.net The selectivity can be influenced by the acidity of the solution. For example, D851 resin shows high selectivity for scandium at low acidity. researchgate.net

In solvent extraction, organophosphorus extractants are widely used due to their high extraction efficiency for scandium. nih.govmdpi.com The selectivity of these extractants for scandium over other elements like iron, titanium, and other rare earths is a critical area of study. nih.gov The composition of the organic phase, including the use of synergistic agents, can enhance the selectivity and extraction efficiency. mdpi.com For instance, a binary system of PC-88A and Versatic 10 has been shown to enable the selective extraction of Sc(III) from other rare earth metals. solventextraction.gr.jp

Table 2: Resins and Solvents in Scandium Separation
TechniqueResin/SolventFunctional Group/TypeSelectivity/Performance NotesReference
Ion ExchangeLewatit VPOC 1026D2EHPA-impregnatedHigh capacity and selectivity for Sc. mdpi.com
Ion ExchangeSeplite LSC790Aminomethyl phosphonicSignificant capacity for Sc with high selectivity towards Ti co-extraction. mdpi.com
Ion ExchangeD851 resinNot specifiedHigh selectivity for Sc at low acidity. researchgate.net
Solvent ExtractionD2EHPA (P204)Organophosphorus acidWidely used, high extraction efficiency, but can co-extract Fe(III) and Ti(IV). nih.govmdpi.com
Solvent ExtractionPC-88A and Versatic 10Binary systemEnables selective extraction of Sc(III) from other rare earth metals. solventextraction.gr.jp

Recovery from Complex Industrial Waste Streams

The recovery of scandium, a critical and high-value technology metal, from secondary sources is paramount to securing a stable supply chain and mitigating the environmental impact of industrial waste. researchgate.netmdpi.com Hydrometallurgical processes utilizing ammonium carbonate and related reagents are gaining attention for their potential in selectively extracting scandium from complex, low-grade industrial residues. These waste streams, often generated in massive quantities, represent a significant untapped resource for this rare earth element. researchgate.neticsoba.org

Bauxite Residue (Red Mud) Valorization

Bauxite residue, commonly known as red mud, is a voluminous alkaline waste product of the Bayer process for alumina (B75360) production. icsoba.orgnih.gov It sequesters the majority of the scandium originally present in the bauxite ore, making it a globally significant secondary resource for the metal. icsoba.orgresearchgate.net While direct acid leaching is a common approach for scandium recovery, it often suffers from low selectivity and high reagent consumption due to the co-dissolution of major elements like iron and aluminum. researchgate.netresearchgate.netnih.gov

To overcome these challenges, processes involving ammonium compounds have been developed to enhance selectivity. A prominent method is ammonium sulfate (B86663) roasting followed by water leaching. researchgate.netplu.mx In this process, bauxite residue is roasted with ammonium sulfate. During roasting, ammonium sulfate selectively reacts with scandium, iron, and aluminum to form metal ammonium sulfates, which then decompose into their respective metal sulfates at elevated temperatures (around 550°C). researchgate.netplu.mx A key advantage of this method lies in the differential thermal stability of these sulfates. By carefully controlling the roasting temperature (around 700-850°C), iron (III) and aluminum sulfates decompose into water-insoluble oxides, while scandium sulfate remains stable. researchgate.netresearchgate.net Subsequent leaching of the roasted residue with water allows for the selective dissolution of scandium sulfate, leaving the major impurities in the solid residue. researchgate.netplu.mx This approach significantly improves the purity of the scandium in the leachate.

Table 1: Research Findings on Scandium Recovery from Bauxite Residue Using Ammonium Sulfate Roasting
Process ParameterOptimal ConditionScandium Extraction Efficiency (%)Key FindingsReference
Roasting Temperature850°C~90%Ensures decomposition of Fe/Al sulfates while Sc sulfate remains stable. researchgate.net
Roasting AdditiveAmmonium Sulfate>90%Selective reaction with Sc, Al, and Fe. researchgate.netplu.mx
Leaching AgentWater>90%Selectively leaches stable scandium sulfate from the roasted residue. plu.mx
Concentrated H₂SO₄ to Bauxite Residue Rate1 ml/g~90%Part of a sulfation roasting process to form stable sulfates. researchgate.net

Phosphogypsum Processing

Phosphogypsum (PG) is a major by-product of the phosphate fertilizer industry, generated during the production of phosphoric acid from phosphate rock. researchgate.net For every ton of phosphoric acid, three to five tons of phosphogypsum are produced. researchgate.net While primarily composed of calcium sulfate dihydrate, PG also contains various impurities, including rare earth elements (REEs) that were present in the original phosphate ore. preprints.orgmdpi.com

The "Merseberg process" is a well-established method for the valorization of phosphogypsum, which involves its wet conversion using ammonium carbonate. researchgate.netfloridapoly.edu This reaction converts calcium sulfate into calcium carbonate and ammonium sulfate, a valuable fertilizer. floridapoly.edue3s-conferences.org

Reaction: CaSO₄·2H₂O + (NH₄)₂CO₃ → CaCO₃ + (NH₄)₂SO₄ + 2H₂O floridapoly.edu

During this conversion, REEs, including scandium, tend to co-precipitate and become concentrated in the newly formed calcium carbonate matrix. preprints.orgmdpi.com This enrichment makes the resulting carbonate residue a promising secondary source for REE recovery. The carbonate product can then be leached with a strong acid to dissolve the REEs, which can be subsequently recovered from the leachate using standard hydrometallurgical techniques. preprints.orgmdpi.com The efficiency of the PG conversion is influenced by parameters such as the concentration of the ammonium carbonate solution, reaction time and temperature, and the liquid-to-solid ratio. e3s-conferences.orgimist.ma

Table 2: Parameters for Phosphogypsum Conversion Using Ammonium Carbonate
ParameterInvestigated Range/ValueEffect on Conversion/RecoveryReference
(NH₄)₂CO₃ Concentration10 to 50% aqueous solutionHigher concentration generally improves conversion rate. e3s-conferences.org
Reaction Temperature30°C to 50°CAffects reaction kinetics and equilibrium. e3s-conferences.org
Reaction Time5 to 90 minutesLonger times lead to higher conversion rates, with an optimum around 30-90 minutes. e3s-conferences.orgimist.ma
Liquid to Solid Ratio10Optimal ratio for achieving high conversion rates (~95.6%). imist.ma
REE EnrichmentREEs concentrate in the CaCO₃ product.An enrichment rate of 66% in the carbonate residue has been reported. mdpi.com
REE Leaching5-6% HCl on carbonate residueAchieved 89% migration of REEs into the leach liquor. mdpi.com

Other Scandium-Bearing Secondary Resources

Beyond bauxite residue and phosphogypsum, scandium is found in various other industrial waste streams, presenting further opportunities for recovery. e3s-conferences.org These resources are often by-products of metallurgical processes.

One notable source is waste from titanium processing. The production of titanium dioxide (TiO₂), particularly via the sulfate process, generates an acidic waste stream that contains dissolved scandium. google.com Hydrometallurgical methods, such as solvent extraction, are typically employed to recover scandium from this waste acid. google.comresearchgate.net While direct application of ammonium carbonate is less common for these acidic streams, carbonate precipitation is a key step in the broader hydrometallurgical flowsheet for REEs. After extraction and purification, scandium can be precipitated from solution as a hydroxide, oxalate (B1200264), or carbonate, which is then calcined to produce high-purity scandium oxide. mdpi.com For instance, ammonium hydroxide is used to precipitate scandium hydroxide, and ammonium oxalate can be used for oxalate precipitation. mdpi.com

Other potential secondary sources include:

Tungsten and Alloy Slags: Residues from the production of tungsten and various alloys can contain elevated concentrations of scandium. e3s-conferences.org

Coal Ash: Fly ash and bottom ash from coal combustion are recognized as significant potential resources for critical elements, including scandium. mdpi.com

Metallurgical Dusts: Dusts captured from smelting and refining processes can also be enriched in scandium. mdpi.com

Advanced Analytical Techniques in Scandium Carbonate Ammonium Carbonate Research

Elemental Quantification Methods

Precise determination of the elemental composition of scandium carbonate and its associated compounds is critical. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption/Emission Spectrometry (AAS/AES) are the principal techniques for this purpose, offering high sensitivity and accuracy.

ICP-MS is a powerful technique for determining the concentration of scandium and other trace elements in a sample. The method involves introducing a sample, typically as an acidic aqueous solution, into a high-temperature argon plasma. The plasma atomizes and ionizes the elements, which are then passed through a mass spectrometer to separate and quantify them based on their mass-to-charge ratio.

Research Findings: When analyzing scandium in carbonate-rich matrices, sample preparation is a critical step. Scandium carbonate is soluble in dilute acids, with dilute (1:1) nitric acid often being the preferred solvent. thermofisher.com For more complex geological materials or ores containing scandium, dissolution may require more rigorous methods such as fusion with fluxes like lithium tetraborate (Li₂B₄O₇) or sodium carbonate (Na₂CO₃), followed by dissolution of the fused material in dilute acid. thermofisher.com

A significant challenge in the ICP-MS analysis of scandium (which is monoisotopic at mass 45) is the potential for polyatomic interferences. These interferences arise from the plasma, sample matrix, and acids used during digestion. For instance, in a carbonate matrix, ions like ³⁸Ar⁷Li⁺, ²⁹Si¹⁶O⁺, and ¹²C¹⁶O₂H⁺ can interfere with the scandium signal at m/z 45. researchgate.net Modern ICP-MS instruments, particularly tandem quadrupole systems (ICP-MS/MS), offer enhanced capabilities to mitigate these interferences by using collision and reaction gases (like helium or oxygen) to neutralize or shift the interfering ions away from the analyte's mass. researchgate.net

In the analysis of high-matrix samples like lanthanum carbonate, which is chemically similar to scandium carbonate, isotope ratio analysis can be used to identify and correct for spectral interferences. rsc.org For example, if an interference overlaps with the primary isotope of an element, measuring a secondary, interference-free isotope can provide more accurate quantification.

Table 1: ICP-MS Sample Preparation Methods for Scandium Analysis

Sample Type Preparation Method Reference
Scandium Carbonate Dissolution in dilute (1:1) nitric acid. thermofisher.com
Minerals and Ores Fusion with Li₂B₄O₇ or Na₂CO₃, followed by dissolution in dilute nitric or hydrochloric acid. thermofisher.com
Geological Materials Acid digestion with HF-HCl-H₂SO₄ mixtures. iaea.org

Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES) are well-established techniques for quantitative elemental analysis. drawellanalytical.com In AAS, a liquid sample is atomized in a flame or graphite furnace, and the amount of light absorbed by the ground-state atoms at a characteristic wavelength is measured. thermofisher.com AES, often utilizing an inductively coupled plasma source (ICP-AES or ICP-OES), measures the light emitted by excited atoms in the plasma at element-specific wavelengths. researchgate.net

Research Findings: For the analysis of scandium in geological and mineral samples, sample preparation is similar to that for ICP-MS, involving conversion of the solid sample into a liquid solution. This is typically achieved through mineral acid digestion (wet ashing) or fusion with salts. Flame AAS can be used to determine scandium concentrations, particularly after its separation from interfering matrix elements through techniques like solvent extraction. iaea.org

ICP-OES is frequently recognized as a highly effective method for detecting scandium, as it is generally less affected by the spectral interferences that can plague ICP-MS analysis. researchgate.net However, for very low scandium concentrations, the sensitivity of ICP-OES may be insufficient, necessitating a preconcentration step to achieve the required detection limits. researchgate.net

Table 2: Common Sample Preparation Techniques for AAS/AES

Technique Description Applicability
Acid Digestion The solid sample is dissolved using strong acids (e.g., HNO₃, HCl) to break down the matrix. Suitable for many solid samples, including metals, soils, and some carbonates. aelabgroup.com
Fusion The sample is mixed with a flux (e.g., lithium borate) and heated to a high temperature to create a molten bead, which is then dissolved in acid. Effective for refractory materials and complex minerals that are resistant to acid digestion. thermofisher.com

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for studying the effects of heat on materials, providing information on phase transitions, decomposition, and thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the decomposition patterns and thermal stability of compounds like ammonium (B1175870) carbonate and scandium carbonate.

Research Findings: The thermal decomposition of metal carbonates typically results in the formation of the metal oxide and the release of carbon dioxide gas. rsc.org Scandium carbonate, upon heating (calcination), is converted to scandium oxide. attelements.com

Ammonium carbonate exhibits a distinct thermal dissociation profile. An experimental study using nonisothermal TGA showed that its decomposition is dependent on the heating rate. d-nb.info The solid salt sublimates into ammonia (B1221849), carbon dioxide, and water vapor. The temperatures at which the maximum rate of reaction occurs shift to higher values as the heating rate increases. The average activation energy for this dissociation has been calculated to be 77.39 kJ/mol. d-nb.info

Table 3: TGA Data for Ammonium Carbonate Dissociation

Heating Rate (K/min) Temperature of Maximum Reaction Rate (°C) Reference
2 96 d-nb.info
4 118 d-nb.info
8 128 d-nb.info

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. williams.edu It is used to detect and quantify the energy changes associated with thermal events such as melting, crystallization, and decomposition. nih.gov

Research Findings: DSC is a valuable tool for investigating the mineral carbonation process and the thermal behavior of carbonates. inig.pl The DSC thermogram for a simple carbonate like calcium carbonate shows a strong endothermic peak at high temperatures (above 700°C), corresponding to its decomposition into calcium oxide and carbon dioxide. researchgate.netresearchgate.net

For ammonium salts, DSC can reveal various phase transitions. Studies on ammonium nitrate (B79036), for instance, show multiple solid-solid crystal phase transitions prior to melting. williams.edu In the context of the ammonium carbonate/scandium carbonate system, DSC would be used to identify the temperatures at which the ammonium carbonate component dissociates and the scandium carbonate decomposes, as well as any other phase transitions. Research on ammonium carbonate indicates it begins to decompose at approximately 63°C.

Electrochemical and Solution Characterization Methods

Electrochemical techniques are used to study the behavior of scandium and carbonate species in solution, providing insights into reaction mechanisms, complexation, and solubility.

Research Findings: The chemistry of scandium in carbonate solutions is complex. It is known that scandium can form soluble anionic complexes with carbonate ions, which influences its solubility in alkaline media. researchgate.net For example, while scandium oxide has low solubility in sodium carbonate solutions, its solubility is significantly higher in sodium bicarbonate solutions, indicating the formation of soluble bicarbonate complexes. researchgate.net

Electrochemical methods like cyclic voltammetry can be employed to study the redox behavior of species in solution. While scandium itself is not typically electrochemically active in aqueous solutions under standard conditions, these methods can be used to investigate the oxidation and reduction of other components in the solution or the behavior of scandium-containing electrolytes in non-aqueous or molten salt systems. researchgate.netnrel.gov For instance, voltammetry has been used to study the electrochemical behavior of carbonate-bicarbonate solutions at iron electrodes and the oxidation of ammonia in various electrolytes. core.ac.ukresearchgate.net Such studies are fundamental to understanding corrosion processes or designing electrochemical sensors relevant to the scandium carbonate production environment.

Potentiometric Titrations

Potentiometric titrations are a fundamental electroanalytical technique used to determine the concentration of a substance in solution by measuring the potential difference between two electrodes. This method is particularly useful for studying the formation of complex ions in solution, as the potential of an ion-selective electrode is dependent on the activity of the free (uncomplexed) ion. tsijournals.comnih.govrsc.org

In the context of scandium carbonate-ammonium carbonate research, potentiometric titrations can be employed to investigate the formation of scandium-carbonate complexes. The chemistry of scandium is predominantly that of the trivalent Sc³⁺ ion. wikipedia.org By monitoring the potential of a scandium ion-selective electrode during the titration of a scandium salt solution with ammonium carbonate, researchers can elucidate the stoichiometry and stability constants of the formed complexes.

Detailed Research Findings:

A typical potentiometric titration would involve the gradual addition of an ammonium carbonate solution to a solution containing Sc³⁺ ions. The potential of the scandium ion-selective electrode would be measured against a reference electrode after each addition. The resulting titration curve, a plot of potential versus the volume of titrant added, would exhibit distinct inflection points. Each inflection point corresponds to a stoichiometric point where a specific scandium-carbonate complex is predominantly formed.

For instance, the titration curve might reveal the stepwise formation of complexes such as [Sc(CO₃)]⁺, [Sc(CO₃)₂]⁻, and potentially more complex species. The stability constants of these complexes can be calculated from the titration data. nih.govrsc.org

Below is an illustrative data table representing the expected results from a potentiometric titration of a 0.01 M scandium nitrate solution with 0.1 M ammonium carbonate at a constant ionic strength.

The analysis of such data would allow for the determination of the formation constants of the various scandium-carbonate species present in the solution.

Conductivity Measurements

Conductivity measurements provide another powerful tool for investigating ionic solutions. The electrical conductivity of an electrolyte solution is dependent on the concentration, mobility, and charge of the ions present. emerson.commst.edu This technique is highly sensitive to changes in the ionic composition of a solution, making it suitable for studying ion-pairing, complex formation, and precipitation reactions.

Detailed Research Findings:

Research on analogous systems, such as other rare-earth elements in carbonate media, has shown that the formation of complex ions significantly affects the solution's conductivity. mdpi.com By systematically varying the concentrations of ammonium carbonate and scandium carbonate and measuring the resulting conductivity, researchers can gain insights into the dominant ionic species in the solution.

A conductometric titration, where a solution of one component is titrated with the other while monitoring the conductivity, can reveal the stoichiometry of the formed complexes. The titration curve would show breaks or changes in slope at points corresponding to the formation of stable complex ions.

The following interactive data table illustrates the expected change in conductivity as the molar ratio of scandium to carbonate is varied in an ammonium carbonate solution.

The initial increase in conductivity is due to the dissolution of scandium carbonate and the formation of charged complexes. The peak in conductivity may correspond to the formation of a highly charged and mobile complex, after which the addition of more scandium could lead to the formation of less charged or bulkier, less mobile species, or even precipitation, causing a decrease in conductivity.

Computational and Theoretical Investigations of Ammonium Carbonate Scandium Carbonate Systems

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the electronic structure, bonding, and reactivity of scandium-carbonate complexes. DFT allows for the accurate prediction of molecular geometries, reaction energies, and vibrational frequencies, providing a foundational understanding of the interactions between scandium, ammonium (B1175870), and carbonate ions.

Detailed research findings from DFT studies on related systems provide a framework for understanding the scandium carbonate bond. For instance, calculations on the insertion of carbon dioxide into scandium-hydride and scandium-methyl bonds have been used to map out reaction mechanisms and determine transition states. rsc.org These studies reveal that the insertion into a Sc–H bond is significantly more favorable enthalpically than insertion into a Sc–CH₃ bond, highlighting the nuanced reactivity of scandium complexes. rsc.org While direct DFT studies on the ammonium carbonate-scandium carbonate double salt are not extensively published, the principles from such computational work are applicable. DFT could be used to model the step-wise formation of scandium carbonate complexes in an aqueous ammonium carbonate solution, calculating the thermodynamic profile for the coordination of carbonate ions to the hydrated scandium cation.

DFT calculations would typically yield data on bond lengths, bond angles, and the partial charges on each atom, which are crucial for understanding the nature of the coordination environment around the scandium center.

Table 1: Illustrative Data Obtainable from DFT Calculations for Scandium-Carbonate Complexes This table is illustrative and shows the types of parameters that can be determined via DFT calculations, based on studies of various metal-carbonate and scandium complexes.

Calculated ParameterTypical Value RangeSignificance
Sc-O (Carbonate) Bond Length2.10 - 2.25 ÅIndicates the strength and nature of the scandium-carbonate bond.
O-C-O (Carbonate) Bond Angle118° - 122°Shows the geometry of the coordinated carbonate ligand.
Formation Energy (kcal/mol)-150 to -250Predicts the thermodynamic stability of the complex.
Vibrational Frequencies (cm⁻¹)400 - 450 (Sc-O stretch)Correlates with experimental spectroscopic data (IR/Raman) for structural validation.

Such calculations are essential for interpreting experimental spectroscopic data and for providing the foundational energy data needed for more complex thermodynamic and predictive models.

Molecular Dynamics Simulations of Solution Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of atoms and molecules, providing a detailed picture of solution interactions, ion solvation, and complex formation over time. For the ammonium carbonate-scandium carbonate system, MD simulations can model the behavior of hydrated scandium ions in an aqueous solution containing ammonium and carbonate ions.

Ab initio quantum mechanical/molecular mechanical (QM/MM) MD simulations have been successfully used to characterize the structure and dynamics of the aqueous scandium(III) ion. rsc.orgresearchgate.net These studies show that the Sc(III) ion is surrounded by a well-defined hydration shell. rsc.orgresearchgate.net The simulations propose a monocapped trigonal prismatic structure for the hydrated ion, with seven water molecules in the first hydration shell. rsc.orgresearchgate.net Six of these water molecules are located at an average Sc-O distance of 2.14 Å, with a seventh "capping" water molecule at a distance of approximately 2.26 Å. rsc.orgresearchgate.net The simulations also predict a mean residence time for water molecules in the second hydration shell of 7.3 picoseconds, indicating a dynamic exchange with the bulk solvent. rsc.org

Table 2: Structural and Dynamical Properties of Hydrated Scandium(III) Ion from QM/MM MD Simulations Data sourced from studies on the aqueous Sc(III) ion. rsc.orgresearchgate.net

PropertyValueMethod
Coordination Number (1st Shell)7QM/MM MD
Average Sc-O Bond Length (6 prism waters)2.14 ÅQM/MM MD
Sc-O Bond Length (1 capping water)2.26 ÅQM/MM MD
Sc-O Stretching Frequency432 cm⁻¹QM/MM MD
Mean Ligand Residence Time (2nd Shell)7.3 psQM/MM MD

In the context of an ammonium carbonate solution, MD simulations could be extended to model how carbonate ions displace water molecules from scandium's hydration shells to form inner-sphere complexes. Furthermore, simulations could elucidate the role of ammonium ions in the outer coordination spheres and their influence on the stability and aggregation of scandium carbonate clusters, which are precursors to precipitation. ReaxFF MD simulations, which have been applied to other metal carbonate solutions, could further be used to study the speciation and reactivity of ions in solution under various conditions. rsc.org

Thermodynamic Modeling of Complex Equilibria

Thermodynamic modeling is crucial for predicting the behavior of the ammonium carbonate-scandium carbonate system across a range of conditions, such as temperature, pressure, and concentration. These models are used to calculate phase equilibria (solid-liquid-vapor), aqueous speciation, and mineral solubility, which are fundamental to controlling the precipitation and dissolution of scandium carbonate compounds.

Geochemical reaction models require robust thermodynamic data to simulate processes like CO₂ sequestration, where carbonate mineral reactions are key. pnnl.gov Models such as Pitzer, extended UNIQUAC, or e-NRTL are commonly used for electrolyte systems to calculate activity coefficients and predict phase behavior. For the Sc³⁺-NH₄⁺-CO₃²⁻-H₂O system, a comprehensive thermodynamic model would require parameters for all binary and ternary interactions between the constituent ions.

The development of such a model would involve:

Data Compilation: Gathering existing experimental data on the solubility of scandium carbonate, ammonium carbonate, and the mixed salts, as well as vapor-liquid equilibrium data for the NH₃-CO₂-H₂O system.

Parameter Regression: Fitting model parameters (e.g., binary interaction parameters) to the experimental data to accurately reproduce the known thermodynamic properties of the subsystems.

Model Validation: Testing the model against independent experimental data to ensure its predictive accuracy for complex equilibria, such as predicting the conditions under which the double salt (NH₄)Sc(CO₃)₂ precipitates.

Thermodynamic-kinetic models have been successfully applied to describe the entire precipitation process of other carbonates, such as amorphous calcium carbonate (ACC). researchgate.net Such a model for the scandium system could predict saturation states, nucleation and growth rates, and particle size distributions, providing a powerful tool for process optimization. researchgate.net

Predictive Models for Reaction Pathways and Material Stability

Predictive models, often built upon a foundation of quantum chemical calculations and thermodynamic data, are used to forecast reaction pathways and the long-term stability of materials. These models are essential for designing synthesis routes and for assessing the behavior of materials under various environmental conditions.

The reaction pathways for the formation of scandium carbonate complexes can be investigated using DFT to calculate the energy profiles of potential reaction coordinates. As demonstrated in studies of CO₂ insertion into scandium-alkyl bonds, DFT can identify transition states and activation energy barriers, which are key parameters for determining reaction kinetics. rsc.org This approach can be used to predict the most likely mechanism for the formation of the ammonium scandium carbonate double salt from aqueous precursors.

For material stability, thermodynamic simulation models can predict the conditions under which a specific mineral phase will dissolve or precipitate. nih.gov By calculating the change in ion equilibrium concentration as a function of variables like temperature, pH, and CO₂ partial pressure, it is possible to map out stability diagrams for different scandium carbonate phases. nih.gov These models can predict, for example, whether scandium carbonate will precipitate or dissolve with increasing burial depth in a geological setting. nih.gov Combining thermodynamic equilibrium calculations with kinetic models allows for a more complete prediction of precipitation pathways, including the potential formation of metastable amorphous precursors prior to the crystallization of the final stable phase. researchgate.netfrontiersin.org

Emerging Research Frontiers and Future Perspectives

Sustainable and Eco-friendly Process Development

The development of sustainable and environmentally friendly processes for scandium extraction is a primary focus of current research, aiming to minimize the environmental impact of mining and processing. researchgate.net Traditional methods often involve harsh chemicals and generate significant waste. mdpi.com The emphasis is now shifting towards greener alternatives, with ammonium (B1175870) carbonate playing a role in more benign leaching and precipitation schemes.

Recent research has explored hydrometallurgical processes as a more sustainable alternative to pyrometallurgy, which is energy-intensive and can produce toxic byproducts. mdpi.com Hydrometallurgical routes, including leaching, solvent extraction, and precipitation, offer greater selectivity and are more cost-effective. mdpi.comnih.gov

A significant area of research is the extraction of scandium from industrial residues such as bauxite (B576324) residue (red mud) and coal fly ash. mdpi.comicsoba.org These materials represent a substantial secondary source of scandium, and their processing helps to remediate existing waste streams, aligning with the principles of a circular economy. mdpi.comresearchgate.net For instance, a process involving sulfation-roasting-leaching has been developed for the selective recovery of scandium from red mud. acs.orgresearchgate.net

Bioleaching, using microorganisms to extract metals, is also being investigated as a greener alternative to conventional acid leaching, although challenges with efficiency and speed remain. mdpi.com The overarching goal is to design processes that are not only economically viable but also have a low environmental footprint, contributing to the sustainable development goals of the United Nations. researchgate.net

Key Research Findings in Sustainable Scandium Processing:

Research AreaKey FindingsReference
Hydrometallurgy More cost-effective and selective compared to pyrometallurgy, with reduced formation of toxic gases and dust. mdpi.com mdpi.com
Bauxite Residue Can be a significant secondary source of scandium, with research focusing on efficient extraction methods to reduce waste. mdpi.comicsoba.org mdpi.comicsoba.org
Bioleaching Offers a potentially greener extraction method with high selectivity, though currently slower than conventional methods. mdpi.com mdpi.com
Circular Economy Integrating scandium recovery from waste into a circular economy framework can reduce environmental footprints and improve supply chain stability. researchgate.net researchgate.net

Innovations in Nanomaterial Synthesis Control

The unique properties of scandium compounds are being leveraged in the burgeoning field of nanomaterials. Researchers are exploring the use of scandium in the synthesis of novel nanoparticles with tailored functionalities. The precise control over the size, shape, and composition of these nanomaterials is crucial for their application in areas such as catalysis, electronics, and medicine.

Innovations in this area include the development of hybrid supramolecular nanomaterials that combine the properties of nanoparticles with the molecular recognition capabilities of macrocyclic hosts. mdpi.com This can lead to materials with enhanced catalytic, thermal, and electronic properties. mdpi.com

The synthesis of core-shell nanoparticles is another area of active research. For example, incorporating star-shaped polymer nanoparticles into a PVC matrix has been shown to enhance its stretchability. sciencefather.com While not directly involving scandium, this illustrates the type of advanced material design that could be applied to scandium-containing nanocomposites.

The use of ammonium hydroxide (B78521) in the synthesis of silica (B1680970) nanoparticles highlights the role of ammonium compounds in controlling pH and facilitating the desired nanoparticle formation. mdpi.com Similar principles can be applied to the controlled precipitation of scandium-based nanomaterials from solutions containing ammonium carbonate.

Recent Innovations in Nanomaterial Synthesis:

InnovationDescriptionPotential Application
Hybrid Supramolecular Nanomaterials Combining nanoparticles with macrocyclic hosts to merge and enhance their properties. mdpi.comCatalysis, electronics
Core-Shell Nanoparticles Incorporating functional nanoparticles into a matrix to impart novel properties. sciencefather.comAdvanced materials, flexible electronics
Self-Assembly Strategies Using templates to create carbon nanoframes with unique porous structures. sciencefather.comEnergy storage, gas adsorption

In-Situ and Operando Characterization Advancements

To optimize and control the complex chemical processes involved in scandium extraction and material synthesis, researchers are increasingly turning to advanced in-situ and operando characterization techniques. These methods allow for the real-time observation of chemical reactions and phase transformations as they occur, providing invaluable insights that are not obtainable from post-mortem analysis.

For instance, in-situ neutron diffraction has been used to study the formation of scandium carbides from the elements at high temperatures. researchgate.net This technique allows for the identification of intermediate phases and the determination of reaction kinetics. researchgate.net Similarly, synchrotron diffraction experiments with in-situ laser-heated diamond anvil cells have been employed to investigate the reaction of scandium and carbon under high-pressure and high-temperature conditions. researchgate.net

In the context of carbonate systems, in-situ Small-Angle X-ray Scattering (SAXS) has been used to study the formation of amorphous calcium carbonate nanoparticles, revealing the influence of pH and other ions on nucleation and growth. esrf.fr Similar techniques could be applied to elucidate the precipitation mechanisms of scandium carbonate and ammonium scandium carbonate, leading to better control over particle size and morphology. These advanced characterization methods are crucial for moving from empirical process development to a more fundamental, science-driven approach.

Interdisciplinary Approaches to Scandium Resource Management

The challenges associated with ensuring a stable and sustainable supply of scandium necessitate a holistic and interdisciplinary approach to resource management. This involves integrating expertise from chemistry, geology, materials science, engineering, economics, and environmental science.

A key aspect of this is the application of circular economy principles to the entire lifecycle of scandium-containing products. researchgate.net This includes designing products for easier recycling and developing efficient methods for recovering scandium from end-of-life products. researchgate.net Life Cycle Assessment (LCA) is a valuable tool for evaluating the environmental impact of different scandium production and recycling routes, helping to identify the most sustainable options. researchgate.net

Furthermore, there is a need for better integration of geometallurgical data into mine planning and processing strategies. mdpi.com By understanding the mineralogical characteristics of the ore body, it is possible to optimize extraction processes to maximize scandium recovery while minimizing waste and environmental impact. mdpi.com

The development of new regulatory frameworks that incentivize the recycling of mining waste and the adoption of circular economy practices is also crucial. mdpi.com Ultimately, a collaborative effort between academia, industry, and government will be required to ensure the responsible and sustainable management of scandium resources for future generations.

Q & A

Q. How can researchers synthesize high-purity ammonium carbonate for experimental use?

Ammonium carbonate is typically synthesized via two methods:

  • Carbonation of ammonia : React gaseous CO₂ with aqueous ammonia under controlled pressure and temperature (5–10°C) to form a double salt (NH₄HCO₃·NH₂COONH₄) .
  • Sublimation method : Heat a mixture of ammonium sulfate and calcium carbonate to produce ammonium carbonate as a sublimed solid . Key considerations : Purity is influenced by reaction temperature and CO₂ flow rate. Impurities like ammonium carbamate can be minimized by optimizing stoichiometry .

Q. What standard analytical techniques validate ammonium carbonate’s composition and purity?

  • Titration : Quantify NH₄⁺ ions by adding NaOH and titrating liberated NH₃ with HCl .
  • FTIR/XRD : Identify characteristic peaks for NH₄⁺ (~3150 cm⁻¹) and CO₃²⁻ (~1400 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Monitor mass loss during decomposition (NH₃ and CO₂ release at 58–70°C) .

Q. How should ammonium carbonate be stored to minimize decomposition in laboratory settings?

Store in airtight, opaque containers at 2–8°C. Decomposition accelerates under humidity, light, or temperatures >30°C, releasing NH₃ and CO₂ . Pre-cool solvents (e.g., ethanol) before dissolution to reduce hydrolysis .

Advanced Research Questions

Q. How do researchers reconcile contradictions in reported decomposition temperatures of ammonium carbonate?

Literature discrepancies (e.g., 58°C vs. 70°C) arise from differing experimental conditions:

  • Solid-state vs. aqueous phase : Decomposition begins at 58°C in solid form but requires 70°C in aqueous solutions due to stabilization by water .
  • Impurity effects : Commercial samples often contain NH₄HCO₃ or carbamate, altering thermal profiles . Methodological resolution : Use TGA coupled with mass spectrometry to track gas evolution under controlled humidity .

Q. What experimental designs mitigate instability of ammonium carbonate in aqueous solutions?

  • Buffered systems : Maintain pH 8–9 using NH₄OH to suppress hydrolysis .
  • Low-temperature protocols : Conduct reactions in ice baths (0–5°C) to slow decomposition .
  • Real-time monitoring : Use pH sensors or Raman spectroscopy to track CO₃²⁻/NH₄⁺ ratios dynamically .

Q. How can kinetic parameters for ammonium carbonate decomposition be accurately determined?

  • Isothermal TGA : Measure mass loss at fixed temperatures (e.g., 50–70°C) to calculate activation energy via Arrhenius plots .
  • Gas chromatography : Quantify NH₃ and CO₂ release rates under inert atmospheres to model reaction pathways .

Q. What mechanisms explain ammonium carbonate’s reactivity with metal salts (e.g., BaCl₂, SrCl₂)?

NH₄⁺ acts as a weak acid, while CO₃²⁻ acts as a base. Reactions with divalent cations (e.g., Ba²⁺) precipitate carbonates:

   (NH₄)₂CO₃ + BaCl₂ → BaCO₃↓ + 2NH₄Cl  

Methodological tip : Use excess NH₄⁺ to prevent re-dissolution of precipitates in acidic conditions .

Contradictions and Research Gaps

Q. Why do some studies report ammonium carbonate as a single salt (NH₄)₂CO₃, while others describe it as a double salt?

Commercial "ammonium carbonate" is often a mixture of NH₄HCO₃ and NH₂COONH₄ (carbamate) due to incomplete synthesis . Pure (NH₄)₂CO₃ is rare and requires sublimation purification .

Q. How do researchers address conflicting pH data for ammonium carbonate solutions?

Reported pH ranges (8.6–9.2) depend on NH₄⁺/CO₃²⁻ equilibrium. Use ion-selective electrodes to measure free NH₃ and HCO₃⁻ concentrations, adjusting for temperature effects .

Safety and Protocol Design

Q. What engineering controls are critical for handling ammonium carbonate in ventilated environments?

  • Fume hoods : Maintain airflow >100 ft/min to prevent NH₃ accumulation .
  • PPE : Use nitrile gloves and goggles; avoid skin contact due to irritation risks .
  • Emergency protocols : Install eyewash stations and NH₃-neutralizing solutions (e.g., citric acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.